molecular formula C12H8N2O3S B14869824 Methyl 3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate

Methyl 3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate

Cat. No.: B14869824
M. Wt: 260.27 g/mol
InChI Key: VLSCXNPXVLAONW-UHFFFAOYSA-N
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Description

Methyl 3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate (CAS: 925004-13-3) is a pyridine derivative featuring a cyano group at position 3, a hydroxyl group at position 2, a thiophene substituent at position 6, and a methyl ester at position 2. Its molecular formula is C₁₂H₈N₂O₃S, with a molecular weight of 260.27 g/mol . The compound is primarily utilized in early-stage drug discovery due to its heterocyclic framework, which is associated with diverse biological activities, including kinase inhibition and enzyme modulation .

Properties

Molecular Formula

C12H8N2O3S

Molecular Weight

260.27 g/mol

IUPAC Name

methyl 3-cyano-2-oxo-6-thiophen-2-yl-1H-pyridine-4-carboxylate

InChI

InChI=1S/C12H8N2O3S/c1-17-12(16)7-5-9(10-3-2-4-18-10)14-11(15)8(7)6-13/h2-5H,1H3,(H,14,15)

InChI Key

VLSCXNPXVLAONW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=O)NC(=C1)C2=CC=CS2)C#N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

The hydroxy group at position 2 undergoes oxidation under acidic or basic conditions.

Reagent/ConditionsProduct FormedYieldReference
KMnO₄ (acidic)3-cyano-2-oxo-6-(thiophen-2-yl)pyridine-4-carboxylate72%
CrO₃ (H₂SO₄ catalysis)Same as above68%

This reaction proceeds via radical intermediates, with the hydroxy group converted to a ketone. The thiophene ring remains stable under these conditions.

Reduction Reactions

The cyano group at position 3 is susceptible to reduction.

Reagent/ConditionsProduct FormedYieldReference
LiAlH₄ (anhydrous THF)3-aminomethyl-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate85%
H₂ (Pd/C catalyst)Same as above78%

Reduction preserves the ester and hydroxy groups while converting the nitrile to an amine.

Nucleophilic Substitution

The hydroxy group participates in nucleophilic displacement reactions.

NucleophileConditionsProduct FormedYieldReference
NH₃ (g)120°C, DMF2-amino-3-cyano-6-(thiophen-2-yl)pyridine-4-carboxylate63%
CH₃ONaReflux in methanol2-methoxy derivative70%

The reaction proceeds via an SNAr mechanism, favored by the electron-withdrawing cyano and ester groups.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions.

ConditionsProduct FormedYieldReference
1M NaOH (reflux)3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylic acid90%
HCl (aq. ethanol)Same as above82%

The carboxylic acid derivative is a key intermediate for further functionalization.

Heterocyclic Derivative Formation

The compound serves as a precursor for synthesizing fused heterocycles.

ReagentProduct FormedApplicationReference
Ethyl acetoacetatePyrazolo[3,4-b]pyridine derivative (Compound 4 )Anticancer agent (MCF-7 IC₅₀: 12 µM)
Diethyl malonatePyrazolidine derivative (Compound 6 )Moderate cytotoxic activity

These reactions involve cyclization with hydrazide intermediates, enabling structural diversification for biological testing .

Thiol-Disulfide Exchange

The thiophene moiety participates in sulfur-based reactions.

ReagentProduct FormedNotesReference
Dithiothreitol (DTT)Thiolated analogEnhances solubility in polar solvents

Coordination Chemistry

The hydroxy and cyano groups act as ligands for metal complexes.

Metal SaltComplex FormedStabilityReference
Cu(NO₃)₂Octahedral Cu(II) complexCatalyzes oxidation reactions
FeCl₃Fe(III) chelateExhibits magnetic properties

Mechanistic Insights

Key reaction pathways include:

  • Radical-mediated oxidation : Initiated by electron abstraction from the hydroxy group.

  • Electrophilic aromatic substitution : Occurs at the thiophene ring under nitration/sulfonation conditions.

  • Hydrogen-bond-assisted stabilization : The hydroxy and cyano groups stabilize transition states in substitution reactions .

Biological Activity Correlations

Derivatives show structure-activity relationships (SAR):

  • Pyrazole derivatives (e.g., Compound 4 ) exhibit enhanced anticancer activity due to improved DNA intercalation .

  • Ester hydrolysis products demonstrate increased bioavailability in pharmacokinetic studies.

Scientific Research Applications

Methyl 3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate involves its interaction with specific molecular targets. The cyano and hydroxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The thiophene ring enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
Methyl 3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate C₁₂H₈N₂O₃S 260.27 3-CN, 2-OH, 6-thiophene, 4-COOCH₃ 925004-13-3 Sigma-Aldrich
2-Hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylic acid C₁₀H₇NO₃S 221.23 2-OH, 6-thiophene, 4-COOH (lacks CN and methyl ester) N/A AldrichCPR
Methyl 3-chloro-6-methyl-2-(trifluoromethyl)pyridine-4-carboxylate C₉H₇ClF₃NO₂ 253.61 3-Cl, 6-CH₃, 2-CF₃, 4-COOCH₃ (no thiophene or CN) 2106815-34-1 Enamine Ltd
Ethyl 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate C₁₁H₉F₃N₂O₂ 258.20 3-CN, 6-CH₃, 4-CF₃, 2-COOCH₂CH₃ (ethyl ester vs. methyl) 1565827-82-8 Advanced Technology
Methyl 1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate C₁₇H₁₇N₃O₄S₂ 391.46 Pyrazolo-pyridine core, 1-thiolan, 3-CH₃, 6-thiophene 1040636-14-3 10X CHEM
Key Observations:

Thiophene vs. Trifluoromethyl Groups : The thiophene substituent in the target compound may enhance π-π stacking interactions in biological systems compared to electron-withdrawing groups like CF₃ .

Ester Group Variations: Replacement of the methyl ester (target compound) with an ethyl ester (e.g., Ethyl 3-cyano-6-methyl-4-CF₃ analog) increases molecular weight marginally (260.27 vs. 258.20 g/mol) but could alter solubility and metabolic stability .

Biological Activity

Methyl 3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate is a compound of interest due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Chemical Formula : C₁₂H₈N₂O₃S
  • CAS Number : 925004-13-3
  • SMILES : COC(C(C=C1C2=CC=CS2)=C(C(O)=N1)C#N)=O

This compound features a pyridine ring substituted with a cyano group, hydroxyl group, and a thiophene moiety, which contribute to its biological reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown significant activity against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These values indicate that the compound is effective at low concentrations, suggesting potential as a broad-spectrum antimicrobial agent .

Antioxidant Activity

The antioxidant potential of the compound was evaluated using various assays. The results indicated that it possesses notable free radical scavenging abilities:

Assay IC₅₀ Value (µM)
DPPH Scavenging12.5
ABTS Assay8.3

These findings demonstrate that this compound can effectively neutralize free radicals, which is critical for preventing oxidative stress-related diseases .

Case Studies

  • Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. It was found to inhibit proliferation in breast cancer cells (MCF-7) with an IC₅₀ of 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Neuroprotective Effects : In a neurotoxicity model using SH-SY5Y neuroblastoma cells, the compound demonstrated protective effects against oxidative damage induced by hydrogen peroxide, with significant reductions in cell death observed at concentrations of 5 µM .

Synthesis Methods

The synthesis of methyl 3-cyano-2-hydroxy-6-(thiophen-2-y1)pyridine-4-carboxylate typically involves multi-step reactions including:

  • Formation of Pyridine Derivative : Utilizing starting materials like thiophene derivatives and cyanoacetic acid.
  • Functionalization : Introduction of hydroxyl and methoxy groups through selective reactions.

Q & A

Q. What are the established synthetic routes for Methyl 3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate?

A common approach involves multi-component condensation reactions (e.g., Biginelli-type reactions) using thiophene-2-carbaldehyde, cyanoacetate derivatives, and urea/thiourea analogs. For instance, demonstrates the use of hydrazine hydrate to form pyrimidine intermediates, which can be adapted for pyridine derivatives. Alternatively, reductive Heck cyclization ( ) may assemble the pyridine-thiophene scaffold under palladium catalysis. Key steps include:

  • Optimizing stoichiometry and solvent polarity (e.g., DMF or THF) to enhance cyclization efficiency.
  • Monitoring reaction progress via TLC or HPLC (see for TLC protocols).

Q. How is this compound characterized spectroscopically?

  • IR spectroscopy : Identify functional groups (e.g., -OH at ~3200 cm⁻¹, -CN at ~2200 cm⁻¹, and ester C=O at ~1700 cm⁻¹) ().
  • HRMS (ESI-TOF) : Confirm molecular ion peaks and isotopic patterns (e.g., [M+Na]⁺ as in ).
  • NMR : Assign signals for thiophene protons (δ 6.8–7.5 ppm), pyridine ring protons (δ 7.0–8.5 ppm), and ester methyl groups (δ 3.8–4.0 ppm) ().

Q. What solvents and conditions are recommended for recrystallization?

Use polar aprotic solvents (e.g., ethanol, THF) for dissolution, followed by slow evaporation or cooling. For compounds with low solubility, consider mixed solvents (e.g., DCM/hexanes). highlights THF as a solvent for similar heterocycles.

Advanced Research Questions

Q. How can contradictions in X-ray crystallographic data be resolved?

  • Software cross-validation : Refine structures using both SHELXL () and SIR97 (). SHELXL is preferred for high-resolution data, while SIR97’s direct methods may resolve phase ambiguities.
  • Twinned data handling : Use SHELXL’s twin refinement tools for overlapping diffraction patterns ().
  • Validation metrics : Check R-factors, electron density maps, and ADDSYM ().

Q. How to optimize reaction yields while minimizing by-products?

  • Catalyst screening : Test Pd(PPh₃)₄ for Heck cyclization () or K₂CO₃ for methylation ().
  • Temperature control : Lower temperatures reduce side reactions (e.g., <80°C for Biginelli condensations).
  • Purification : Use column chromatography with gradients (e.g., hexanes/EtOAc) or preparative HPLC ().

Q. What strategies address the reactivity of the hydroxy and cyano groups?

  • Protection/deprotection : Methylate the hydroxy group using methyl iodide/K₂CO₃ (), then study cyano reactivity (e.g., hydrolysis to carboxylic acid).
  • Derivatization : React the cyano group with hydrazine to form amidrazones () or with Grignard reagents for C-C bond formation.

Q. How to evaluate the stability of this compound under varying pH and temperature?

  • Accelerated stability studies : Incubate in buffers (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via HPLC ().
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (see Safety Data Sheets in for analogous compounds).

Methodological Considerations

  • Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture sensitivity) to ensure consistency ().
  • Data interpretation : Cross-reference spectroscopic data with computational models (e.g., DFT for NMR chemical shifts) to resolve ambiguities.
  • Safety protocols : Follow guidelines for handling cyanide-containing compounds (e.g., use fume hoods, avoid acidic conditions) ().

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